Oxonol Blue

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

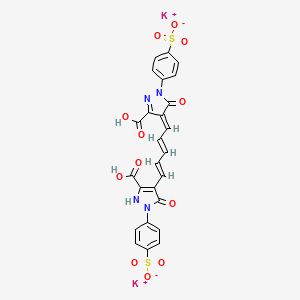

Molecular Formula |

C25H16K2N4O12S2 |

|---|---|

Molecular Weight |

706.7 g/mol |

IUPAC Name |

dipotassium;4-[5-carboxy-4-[(1E,3E,5E)-5-[3-carboxy-5-oxo-1-(4-sulfonatophenyl)pyrazol-4-ylidene]penta-1,3-dienyl]-3-oxo-1H-pyrazol-2-yl]benzenesulfonate |

InChI |

InChI=1S/C25H18N4O12S2.2K/c30-22-18(20(24(32)33)26-28(22)14-6-10-16(11-7-14)42(36,37)38)4-2-1-3-5-19-21(25(34)35)27-29(23(19)31)15-8-12-17(13-9-15)43(39,40)41;;/h1-13,26H,(H,32,33)(H,34,35)(H,36,37,38)(H,39,40,41);;/q;2*+1/p-2/b3-1+,4-2+,19-5+;; |

InChI Key |

JCGBFZMAOUKSPX-BGEQDXRKSA-L |

Isomeric SMILES |

C1=CC(=CC=C1N2C(=O)C(=C(N2)C(=O)O)/C=C/C=C/C=C/3\C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)[O-])C(=O)O)S(=O)(=O)[O-].[K+].[K+] |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)C(=C(N2)C(=O)O)C=CC=CC=C3C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)[O-])C(=O)O)S(=O)(=O)[O-].[K+].[K+] |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of Oxonol Blue: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxonol dyes, including the commonly referenced "Oxonol Blue," are a class of lipophilic, anionic fluorescent molecules widely utilized as potentiometric probes. Their ability to translate changes in cell membrane potential into a detectable optical signal has made them invaluable tools in cellular physiology, neurobiology, and high-throughput drug screening. This technical guide provides a comprehensive overview of the core mechanism of action of oxonol dyes, their known off-target effects, quantitative parameters, and detailed experimental protocols for their application.

Core Mechanism of Action: A Slow-Response, Redistribution-Based System

The primary mechanism of action for oxonol dyes as voltage-sensitive probes is a slow-response, redistribution-based process. Unlike fast-response dyes that exhibit electrochromic shifts in their spectral properties, oxonol dyes physically move across the plasma membrane in response to changes in the transmembrane electrical potential.

At physiological pH, oxonol dyes are negatively charged. This anionic property is central to their function. In a resting, polarized cell with a negative internal potential (hyperpolarized), the dye is electrostatically repelled from the cell's interior and remains in the extracellular medium at a low concentration, resulting in minimal fluorescence.

Upon depolarization of the cell membrane—an event where the intracellular potential becomes less negative or even positive—the electrostatic barrier is diminished. This allows the lipophilic oxonol dye to partition from the aqueous extracellular environment into the lipid bilayer of the plasma membrane. Subsequently, the dye translocates across the membrane into the cytoplasm.

Once inside the cell, the oxonol dye binds to intracellular components, primarily proteins and lipids. This binding event leads to a significant enhancement of the dye's fluorescence quantum yield, resulting in a measurable increase in fluorescence intensity. The magnitude of this fluorescence increase is proportional to the extent of membrane depolarization. Conversely, during hyperpolarization, the dye is driven out of the cell, leading to a decrease in fluorescence.

This redistribution mechanism is often referred to as an "on-off" switch, where the "on" state (high fluorescence) corresponds to the dye's presence inside the depolarized cell, and the "off" state (low fluorescence) corresponds to its exclusion from the polarized cell.

Off-Target Effects and Pharmacological Activity

A critical consideration for researchers using oxonol dyes is their potential for direct pharmacological activity, which can lead to experimental artifacts. It is imperative to be aware of these off-target effects and to design experiments with appropriate controls.

Modulation of Large-Conductance Ca2+-Activated K+ (BK) Channels

Several studies have demonstrated that the widely used oxonol dye, bis-(1,3-dibutylbarbituric acid)trimethine oxonol (DiBAC4(3)), is a potent modulator of large-conductance Ca2+-activated K+ (BK) channels. This interaction is dependent on the specific auxiliary β subunit co-expressed with the pore-forming α subunit.

-

Activation: DiBAC4(3) activates BK channels containing the β1 and β4 subunits. This activation is observed at nanomolar concentrations and results in a significant negative shift in the voltage required for channel opening.

-

Inhibition: In contrast, DiBAC4(3) partially blocks BK channels that include the β2 subunit.

-

No Effect: The BK channel α subunit alone is largely unaffected by DiBAC4(3) at concentrations typically used for membrane potential measurements.

The structural basis for this selective modulation is thought to involve the interaction of the oxonol dye's conjugated structure with the β subunit.

Modulation of GABA-A Receptors

Oxonol dyes, due to their structural similarities to barbiturates, can also modulate the function of GABA-A receptors. The FMP-Red-Dye, identified as a thiobarbiturate derivative, has been shown to directly activate GABA-A receptor-mediated currents in the absence of GABA. Furthermore, the presence of various GABA-A receptor modulators, including neurosteroids and benzodiazepines, can alter the fluorescence response of these dyes. This suggests that oxonol dyes may bind to the barbiturate site on the GABA-A receptor complex.

Quantitative Data

The following tables summarize key quantitative parameters for commonly used oxonol dyes. It is important to note that these values can vary depending on the specific experimental conditions, such as cell type, temperature, and buffer composition.

Table 1: Photophysical Properties of Selected Oxonol Dyes

| Dye Name | Excitation Max (nm) | Emission Max (nm) | Solvent/System | Reference |

| DiBAC4(3) | 493 | 516 | Methanol | |

| Oxonol VI | 614 | 646 | Lipid Vesicles | |

| Oxonol V | ~586 | ~611 | Ethanol |

Table 2: Quantitative Parameters of Oxonol Dye Interactions

| Dye Name | Parameter | Value | System | Reference |

| Oxonols (general) | Dissociation Constant (Kd) | 1.88 ± 0.15 µM (fast component) | Soybean Lipid Vesicles | |

| Oxonol VI | Partition Coefficient (lipid/water) | ~19,000 (at zero voltage) | Dioleoylphosphatidylcholine Vesicles | |

| DiBAC4(3) | EC50 (BK Channel Activation) | 3.4 ± 0.4 µM | Canine Coronary Artery BK Channels | |

| DiBAC4(3) | BK Channel Activation | Starts at ≥10 nM | HEK293 cells expressing rBKαβ1 | |

| DiBAC4(3) | BK Channel Activation Voltage Shift | ~30 mV | 300 nM DiBAC4(3) on rBKαβ1 | |

| DiSBAC1(3) Derivative | GABA EC50 (α4β3δ GABA-A R) | 6 ± 1 nM | L-tk cells | |

| DiSBAC1(3) Derivative | GABA EC50 (α1β3γ2 GABA-A R) | 40 ± 11 nM | HEK 293 cells | |

| DiSBAC1(3) Derivative | Picrotoxin IC50 (at 1mM GABA) | 2.2 µM | GABA-A Receptor |

Experimental Protocols

The following are generalized protocols for the use of oxonol dyes in common experimental paradigms. It is highly recommended to optimize dye concentration and incubation times for each specific cell type and experimental setup.

Protocol 1: Fluorescence Microscopy of Membrane Potential in Cultured Cells using DiBAC4(3)

Materials:

-

DiBAC4(3) stock solution (1 mg/mL or 1.9 mM in DMSO)

-

Cell culture medium

-

Cultured cells on glass-bottom dishes or coverslips

-

Fluorescence microscope with a FITC/GFP filter set

-

High potassium solution (e.g., PBS with 120 mM KCl) for depolarization control

-

Ionophore (e.g., valinomycin) for calibration

Procedure:

-

Dye Preparation: Dilute the DiBAC4(3) stock solution to a final working concentration in your regular cell culture medium. A common starting point is a 1:1000 dilution.

-

Cell Staining: Replace the culture medium of your cells with the DiBAC4(3)-containing medium.

-

Incubation: Incubate the cells for at least 20-30 minutes at 37°C in the dark to allow the dye to equilibrate. Do not wash the dye out.

-

Imaging:

-

Place the dish on the microscope stage.

-

Using a FITC/GFP filter set, acquire fluorescence images. Use consistent exposure settings for all experimental conditions.

-

To confirm a depolarization-dependent signal, add a high potassium solution to a control dish and observe the increase in fluorescence.

-

-

Image Correction (Optional but Recommended):

-

Darkfield Correction: Acquire an image with the shutter closed to capture camera noise. Subtract this image from your experimental images.

-

Flatfield Correction: Acquire an out-of-focus image of the dye solution alone to capture uneven illumination. Divide your darkfield-corrected images by the flatfield-corrected image.

-

Protocol 2: Calibration of Oxonol Dye Fluorescence using Valinomycin and a Potassium Gradient

This protocol allows for the correlation of fluorescence intensity with a known membrane potential, enabling semi-quantitative measurements.

Materials:

-

Cells stained with an oxonol dye (as in Protocol 1)

-

A series of buffers with varying KCl concentrations (e.g., 5, 10, 20, 50, 100 mM), with the total ionic strength kept constant by adjusting the NaCl concentration.

-

Valinomycin stock solution (e.g., 1 mM in ethanol)

Procedure:

-

Establish Potassium Gradient: Incubate the stained cells in the different KCl-containing buffers.

-

Add Valinomycin: Add valinomycin to a final concentration of 1 µM. Valinomycin is a potassium ionophore that will drive the membrane potential towards the Nernst equilibrium potential for potassium.

-

Measure Fluorescence: Quickly measure the fluorescence intensity for each KCl concentration.

-

Calculate Membrane Potential: For each external potassium concentration ([K+]out), calculate the corresponding membrane potential (Em) using the Nernst equation:

-

Em (in mV) = 61.5 * log10([K+]out / [K+]in)

-

An estimated intracellular potassium concentration ([K+]in) is required (typically ~140 mM for mammalian cells).

-

-

Generate Calibration Curve: Plot the measured fluorescence intensity against the calculated membrane potential. This curve can then be used to estimate the membrane potential of experimental samples from their fluorescence intensity.

Conclusion

This compound and related dyes are powerful tools for investigating cellular membrane potential. A thorough understanding of their redistribution-based mechanism of action is crucial for accurate data interpretation. Furthermore, researchers must remain vigilant of their potential off-target pharmacological activities, particularly on BK and GABA-A channels, and employ appropriate controls to mitigate the risk of experimental artifacts. By following well-defined protocols and carefully considering the quantitative parameters of these dyes, scientists can effectively leverage oxonol-based probes to gain valuable insights into a wide array of biological processes.

An In-depth Technical Guide to the Principle of Membrane Potential Measurement with Oxonol Dyes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for measuring cell membrane potential using oxonol dyes. It is designed to equip researchers, scientists, and professionals in drug development with the necessary knowledge to effectively utilize these fluorescent probes in their studies.

Core Principles of Membrane Potential Measurement with Oxonol Dyes

Oxonol dyes are a class of lipophilic, anionic fluorescent probes that are categorized as "slow-response" indicators of membrane potential. Their mechanism of action is predicated on their electrophoretic movement across the plasma membrane in response to the existing electrical gradient.

Mechanism of Action

In a healthy, resting cell, the interior of the cell maintains a negative electrical potential relative to the extracellular environment, a state referred to as polarization. Due to their net negative charge, oxonol dyes are electrostatically repelled from the negatively charged cytoplasm of a polarized cell.

When a cell undergoes depolarization, the potential difference across the membrane decreases, making the cell's interior less negative. This reduction in the electrical gradient permits the lipophilic oxonol dyes to partition into the cell, where they bind to intracellular proteins and membranes.[1][2] This binding event results in a significant enhancement of their fluorescence.[3] Conversely, during hyperpolarization, the intracellular potential becomes more negative, leading to the expulsion of the anionic dye from the cell and a subsequent decrease in fluorescence.[1][2] The fluorescence intensity of these dyes is proportional to the membrane potential, with dyes such as DiBAC₄(3) exhibiting approximately a 1% change in fluorescence for every 1 mV change in potential.

A significant advantage of oxonol dyes is that they are largely excluded from mitochondria. The highly negative mitochondrial membrane potential prevents the entry of these anionic dyes, thus minimizing signal contamination from mitochondrial activity and making them excellent probes for specifically measuring plasma membrane potential.

Quantitative Data of Common Oxonol Dyes

The choice of a specific oxonol dye is contingent upon the experimental setup, particularly the available excitation light sources and the desired emission detection channels. The table below provides a summary of quantitative data for several frequently used oxonol dyes.

| Dye Name | Excitation Maximum (nm) | Emission Maximum (nm) | Quantum Yield (Φ) | Dissociation Constant (Kd) | Key Characteristics |

| DiBAC₄(3) | 490 - 493 | 516 - 517 | Not widely reported | ~0.03 µM (for Bovine Serum Albumin) | The most frequently utilized bis-oxonol dye; its fluorescence is enhanced approximately 3-fold upon binding to proteins. |

| DiSBAC₂(3) | 530 - 535 | 560 | Not widely reported | Not specified | Possesses spectral properties distinct from DiBAC₄(3), which is advantageous for multicolor imaging experiments. |

| DiBAC₄(5) | ~590 | Not specified | Not widely reported | Not specified | Exhibits red-shifted absorption and emission spectra in comparison to DiBAC₄(3) and DiSBAC₂(3). |

| Oxonol V | ~560 | ~560 | Not widely reported | 1.88 ± 0.15 µM | Changes in its voltage-dependent partitioning can be monitored through both absorbance and fluorescence spectroscopy. |

| Oxonol VI | 599 - 614 | 630 - 646 | Not widely reported | Not specified | Exhibits a more rapid response to changes in membrane potential compared to Oxonol V. |

| CMOX | 583 | 611 | 0.2 (in aqueous buffer) | Not specified | A red-emitting oxonol dye designed for covalent labeling of antibodies and use in flow cytometry, characterized by its high brightness and photostability. |

Experimental Protocols

Detailed methodologies for the application of oxonol dyes in fluorescence microscopy and flow cytometry are presented below.

Fluorescence Microscopy Protocol

This protocol details a standard workflow for imaging changes in the membrane potential of adherent cells using a representative oxonol dye, DiBAC₄(3).

Materials:

-

Stock solution of the selected oxonol dye (e.g., 1 mg/mL DiBAC₄(3) in DMSO).

-

Physiologically appropriate buffer or cell culture medium (e.g., Hanks' Balanced Salt Solution supplemented with 20 mM HEPES).

-

Adherent cells cultured on imaging-quality glass-bottom dishes or chamber slides.

-

A fluorescence microscope equipped with the appropriate filter sets (e.g., a FITC or GFP filter set for DiBAC₄(3)).

-

Ionophores for calibration, such as Valinomycin and Gramicidin.

Procedure:

-

Dye Loading:

-

Dilute the oxonol dye stock solution to the final working concentration in the imaging medium. A typical concentration range for DiBAC₄(3) is between 100 nM and 5 µM.

-

Aspirate the existing culture medium from the cells and gently wash once with the fresh imaging medium.

-

Add the dye-containing medium to the cells and incubate for 20 to 60 minutes at either room temperature or 37°C, ensuring protection from light. It is crucial not to wash the cells after this incubation step, as the fluorescence signal relies on the equilibrium of the dye between the extracellular medium and the cell interior.

-

-

Imaging:

-

Transfer the imaging dish to the stage of the fluorescence microscope.

-

Acquire fluorescence images using the appropriate filter set. To ensure comparability across different conditions and time points, it is imperative to maintain consistent image acquisition parameters, such as exposure time.

-

To investigate the effect of a test compound, it can be added directly to the dish, and a time-lapse sequence of images can be acquired to monitor the dynamic changes in membrane potential.

-

-

Calibration (Optional but Highly Recommended):

-

To establish a correlation between the measured fluorescence intensity and the absolute membrane potential, a calibration procedure can be performed.

-

Depolarization (to 0 mV): Induce complete depolarization by adding a high concentration of extracellular potassium (e.g., 140 mM) in the presence of a potassium ionophore like Valinomycin (e.g., 1-5 µM). This treatment dissipates the potassium gradient across the plasma membrane, thereby clamping the membrane potential at approximately 0 mV.

-

Hyperpolarization: Induce hyperpolarization by using a potassium channel agonist or by creating a potassium gradient with a low extracellular potassium concentration in the presence of Valinomycin.

-

Alternatively, the pore-forming peptide Gramicidin (e.g., 1-5 µM) can be used to permeabilize the membrane to monovalent cations, effectively setting the membrane potential to 0 mV.

-

Acquire images at each of these calibration points to construct a standard curve of fluorescence intensity as a function of membrane potential.

-

Flow Cytometry Protocol

This protocol provides a framework for measuring the membrane potential of cells in suspension using flow cytometry.

Materials:

-

Stock solution of the selected oxonol dye.

-

A suitable buffer for cell suspension (e.g., Phosphate-Buffered Saline, PBS).

-

A single-cell suspension of the cells of interest.

-

A flow cytometer equipped with a laser appropriate for exciting the chosen dye (e.g., a 488 nm laser for DiBAC₄(3)).

-

Ionophores for the calibration procedure.

Procedure:

-

Cell Preparation:

-

Harvest the cells and perform a wash step. Resuspend the cell pellet in the chosen buffer to a final concentration of 10⁶ to 10⁷ cells/mL.

-

-

Dye Loading:

-

Add the oxonol dye to the cell suspension to achieve the desired final concentration.

-

Incubate the cell suspension for 20 to 30 minutes at room temperature, with protection from light.

-

-

Data Acquisition:

-

Analyze the stained cell suspension using the flow cytometer.

-

Collect fluorescence data from a statistically significant number of cells (e.g., at least 10,000 events).

-

-

Calibration:

-

Prepare a series of calibration standards by suspending cells in buffers with varying extracellular potassium concentrations in the presence of Valinomycin. This will clamp the membrane potential to known values based on the Nernst equation for potassium.

-

Analyze these calibration standards on the flow cytometer to generate a standard curve that relates fluorescence intensity to membrane potential.

-

Visualizations

Signaling Pathway of Oxonol Dye Action

Caption: The mechanism of action of oxonol dyes in response to changes in membrane potential.

Experimental Workflow for Membrane Potential Measurement

Caption: A generalized workflow for conducting membrane potential measurements using oxonol dyes.

Applications in Drug Development and Toxicology

The capacity of oxonol dyes to facilitate high-throughput measurements of membrane potential renders them invaluable in the fields of drug discovery and toxicology.

-

High-Throughput Screening (HTS): Oxonol dyes are extensively employed in HTS campaigns to identify novel compounds that modulate the function of ion channels, a critical class of drug targets. Alterations in ion channel activity are directly reflected in changes in membrane potential, which can be rapidly and efficiently detected by monitoring the fluorescence of oxonol dyes in a multi-well plate format.

-

Toxicology and Safety Pharmacology: A change in cellular membrane potential can serve as an early and sensitive indicator of cytotoxicity. Consequently, oxonol dyes are utilized in toxicological screening assays to evaluate the potential adverse effects of drug candidates on cellular health and function. For instance, compounds that compromise the integrity of the cell membrane will induce depolarization, which is readily detectable as an increase in the fluorescence of an oxonol dye.

-

Elucidation of Drug Mechanisms: By monitoring the changes in membrane potential induced by a compound, researchers can deduce its mechanism of action. For example, if a drug is hypothesized to act on a specific ion channel, its effect on the membrane potential can be precisely quantified using oxonol dyes to validate this hypothesis.

References

The Genesis and Evolution of Oxonol Dyes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxonol dyes, a class of anionic polymethine dyes, have carved a significant niche in the world of fluorescence microscopy and cellular analysis.[1] Initially developed for the photographic industry, their unique photophysical properties have led to their widespread adoption as powerful tools for probing biological systems. This in-depth technical guide explores the history, discovery, and core principles of oxonol fluorescent dyes, providing researchers with the essential knowledge to effectively harness their potential. We will delve into their synthesis, mechanism of action as membrane potential sensors, and provide detailed experimental protocols for their application.

A Journey Through Time: The History and Discovery of Oxonol Dyes

The story of oxonol dyes is intrinsically linked to the broader history of synthetic dyes, which began with William Henry Perkin's accidental discovery of mauveine in 1856. The term "polymethine dyes" was first introduced in 1926 to classify dyes with a conjugated polymethine chain.[1] Oxonol dyes are a specific type of polymethine dye characterized by the presence of an oxygen atom at each end of the polymethine chain, typically as part of a heterocyclic ring.[1]

Their initial significant application was in the silver halide photographic industry, where they served as filter and antihalation dyes.[1] However, the latter half of the 20th century witnessed a paradigm shift in their application. Researchers began to recognize the potential of lipophilic oxonol dyes in bio-analysis and medical diagnostics. Their ability to interact with cellular membranes and exhibit changes in their fluorescence properties in response to alterations in the cellular environment opened up new avenues for their use.

A pivotal moment in the history of oxonol dyes was their application as indicators of membrane potential. Seminal work in the 1970s by researchers like Chance and colleagues demonstrated that these dyes could be used to monitor membrane potential in various energy-transducing membranes.[2] This discovery paved the way for the development and characterization of a range of oxonol-based voltage-sensitive dyes, including the widely used Oxonol V, Oxonol VI, and the DiBAC series of probes. These dyes have become indispensable tools for studying cellular electrophysiology, ion channel activity, and various physiological processes that involve changes in membrane potential.

Core Structure and Photophysical Properties

The core structure of an oxonol dye consists of two acidic nuclei linked by a polymethine chain. The terminal oxygen atoms are typically part of heterocyclic rings, such as isoxazolones or barbituric acid derivatives. This conjugated system is responsible for the dye's characteristic absorption and fluorescence properties.

Key Photophysical Properties of Common Oxonol Dyes

The following table summarizes the key photophysical properties of several commonly used oxonol dyes, providing a valuable resource for selecting the appropriate probe for a specific application.

| Dye Name | Excitation Max (nm) | Emission Max (nm) | Solvent/Conditions | Key Characteristics |

| Oxonol V | ~620 | ~640 | Bound to membranes | A slow-response membrane potential probe. |

| Oxonol VI | 614 | 646 | In lipid vesicles | A sensitive, slow-response membrane potential probe with a faster response time than Oxonol V. Its fluorescence decreases upon membrane hyperpolarization. |

| DiBAC4(3) | 490 | 516 | Bound to intracellular proteins or membranes | A widely used bis-barbituric acid oxonol. Its fluorescence increases upon membrane depolarization. Excluded from mitochondria due to its negative charge. |

| DiSBAC2(3) | 530 | ~560 | Bound to intracellular proteins or membranes | A longer-wavelength bis-barbituric acid oxonol, often used for simultaneous measurements with UV-excitable calcium indicators. |

Mechanism of Action: The "On-Off" Signaling Pathway

The ability of oxonol dyes to report changes in membrane potential is primarily based on an "on-off" mechanism. As anionic molecules, their distribution across the cell membrane is governed by the Nernst equation.

References

Oxonol Dyes in Fluorescence Microscopy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Oxonol Dyes

Oxonol dyes are a class of anionic polymethine dyes that exhibit fluorescence sensitive to the transmembrane potential.[1] This property makes them powerful tools for measuring changes in plasma membrane potential in various cell types, a critical parameter in many physiological and pathological processes, including neuronal activity, muscle contraction, and ion channel function. Their mechanism of action typically involves a potential-driven accumulation in the cell membrane or cytoplasm, leading to changes in their fluorescence intensity.

Spectral Properties of Oxonol Dyes

The spectral characteristics of oxonol dyes can vary depending on their specific chemical structure. The following tables summarize the available quantitative data for several well-characterized oxonol dyes commonly used in fluorescence microscopy.

Table 1: Spectral Properties of Selected Oxonol Dyes

| Dye Name | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Solvent/Conditions |

| CMOX | 583 | 611 | 130,000 | 0.2 | Aqueous buffer and methanol |

| DiBAC₄(3) | 493 | 516 | Not widely reported | Not widely reported | Bound to intracellular proteins/membranes |

| DiBAC₄(5) | 590 | 616 | Not widely reported | Not widely reported | Bound to intracellular proteins/membranes |

| Oxonol VI | 614 | 646 | Not widely reported | Not widely reported | In lipid vesicles |

Note: Data for Oxonol Blue (CAS 51858-17-4) is not sufficiently available in published literature. The data presented here is for other commonly used oxonol dyes and should be used as a reference.

Mechanism of Action as Voltage-Sensitive Probes

Anionic oxonol dyes are lipophilic anions that can partition between the extracellular medium and the cell's interior. The distribution of these dyes across the plasma membrane is dependent on the membrane potential, as described by the Nernst equation.

In a typical scenario with a negative-inside resting membrane potential, the anionic dye is driven out of the cell. Upon depolarization (the membrane potential becomes less negative), the driving force for dye exclusion is reduced, leading to an influx of the dye into the cell. Once inside, these dyes often bind to intracellular proteins and membranes, which can lead to a significant enhancement of their fluorescence. Conversely, hyperpolarization (the membrane potential becomes more negative) increases the exclusion of the dye, resulting in a decrease in intracellular fluorescence.

References

An In-depth Technical Guide to Oxonol Blue's Fluorescence Response to Depolarization

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanisms, quantitative properties, and experimental protocols associated with Oxonol Blue and its analogs, a class of anionic voltage-sensitive dyes. These probes are invaluable tools for monitoring changes in plasma membrane potential, a critical parameter in numerous cellular processes, including ion channel function, signal transduction, and drug screening. For clarity and practical application, this document will focus on the most widely characterized member of this family, Bis-(1,3-dibutylbarbituric acid)trimethine oxonol (DiBAC₄(3)) , as a representative example of "this compound" type dyes.

Core Mechanism of Action

Oxonol dyes are classified as slow-response, potentiometric fluorescent probes. Their mechanism relies on the voltage-dependent partitioning of the negatively charged dye molecule between the extracellular medium and the cell's cytoplasm.

-

At Rest (Polarized State): In a typical resting cell, the interior of the plasma membrane is negatively charged relative to the exterior (e.g., -70 mV). This negative potential electrostatically repels the anionic oxonol dye, largely preventing it from entering the cell. Consequently, the fluorescence signal from the cell is low.

-

During Depolarization: When the cell membrane depolarizes, its interior becomes less negative (or even positive). This reduction in the negative potential gradient allows the anionic dye to move from the extracellular solution into the cytoplasm, driven by the Nernst equilibrium.[1][2] Once inside the cell, the dye binds to intracellular proteins and membranes, a process that significantly enhances its fluorescence quantum yield.[3][4] Therefore, an increase in fluorescence intensity directly correlates with membrane depolarization.[5]

-

During Hyperpolarization: Conversely, if the cell membrane hyperpolarizes (becomes more negative), the increased electrostatic repulsion drives the dye out of the cell, leading to a decrease in fluorescence intensity.

Because this mechanism involves the physical translocation of the dye across the membrane, the response time is relatively slow, typically on the order of seconds to minutes, making these dyes ideal for monitoring sustained changes in membrane potential rather than single, rapid action potentials.

Quantitative Data Presentation

The spectral properties and voltage sensitivity are critical for designing experiments. The table below summarizes key quantitative data for DiBAC₄(3) and other common oxonol dyes.

| Parameter | DiBAC₄(3) | Oxonol V | Oxonol VI |

| Full Name | Bis-(1,3-dibutylbarbituric acid)trimethine oxonol | Bis[3-phenyl-5-oxoisoxazol-4-yl]pentamethineoxonol | Bis-(3-propyl-5-oxoisoxazol-4-yl)pentamethine oxonol |

| Excitation Max (λex) | ~493 nm | ~620-630 nm | ~599-614 nm |

| Emission Max (λem) | ~516 nm | ~640-660 nm | ~634-646 nm |

| Fluorescence Change | ~1% per mV | Not typically used for fluorescence | Fluorescence decreases with hyperpolarization |

| Response Time | Slow (seconds to minutes) | Slower than Oxonol VI | Faster than Oxonol V |

| Typical Working Conc. | 0.1 - 5 µM | Varies by application | 0.15 - 2.5 µM |

| Solubility | DMSO, DMF, Ethanol | Ethanol, Methanol | DMSO, Ethanol, Methanol |

Experimental Protocols

This section provides a detailed methodology for measuring depolarization in a cell-based assay using DiBAC₄(3).

Reagent Preparation

-

DiBAC₄(3) Stock Solution:

-

Prepare a 1-10 mM stock solution of DiBAC₄(3) in high-quality, anhydrous DMSO.

-

Aliquot into small volumes to avoid repeated freeze-thaw cycles.

-

Store at -20°C, protected from light and moisture. The stock solution is typically stable for several months.

-

-

Assay Buffer:

-

A common choice is a Krebs-Ringer-HEPES (KRH) buffer or Hanks' Balanced Salt Solution (HBSS) buffered with HEPES to a physiological pH of ~7.3-7.4.

-

-

Depolarization Buffer (High K⁺):

-

Prepare an assay buffer with an elevated concentration of potassium chloride (e.g., 50-150 mM). To maintain osmolarity, reduce the concentration of sodium chloride accordingly. This high extracellular potassium concentration will depolarize the cell membrane.

-

Experimental Workflow

Detailed Steps

-

Cell Seeding: Plate cells in a black, clear-bottom 96-well microplate to minimize background fluorescence and allow for bottom-reading by a plate reader. Culture until they reach the desired confluency.

-

Dye Loading:

-

Remove the culture medium from the cells.

-

Prepare the DiBAC₄(3) working solution by diluting the DMSO stock into pre-warmed assay buffer to a final concentration of 1-5 µM.

-

Add the working solution to the cells and incubate for 15-60 minutes at 37°C, protected from light. The optimal time and concentration should be determined empirically for each cell type.

-

-

Data Acquisition:

-

Place the plate in a fluorescence plate reader or microscope equipped with filters appropriate for DiBAC₄(3) (e.g., a standard FITC or GFP filter set).

-

Set the excitation wavelength to ~490 nm and the emission wavelength to ~516 nm.

-

Record a stable baseline fluorescence reading (F₀) for a few minutes.

-

Using the instrument's injection port, add the stimulus (e.g., test compound or high K⁺ depolarization buffer).

-

Immediately continue recording the fluorescence intensity (F) over time to capture the kinetic response.

-

-

Data Analysis:

-

The response is typically quantified as the change in fluorescence relative to the baseline, calculated as ΔF/F₀ = (F - F₀) / F₀.

-

This ratiometric approach helps normalize for variations in cell number or dye loading between wells.

-

Application in Studying Ion Channel Signaling

Oxonol dyes are powerful tools for studying any cellular process that involves a change in membrane potential. Their primary application is in the functional analysis of ion channels and electrogenic transporters.

For example, screening for inhibitors of a voltage-gated potassium (K⁺) channel can be performed as follows:

-

Cells expressing the K⁺ channel of interest are loaded with DiBAC₄(3).

-

Under basal conditions, the K⁺ channels are partially open, contributing to the negative resting membrane potential.

-

The addition of a K⁺ channel inhibitor will block the efflux of positive K⁺ ions.

-

This blockage prevents the cell from maintaining its negative resting potential, leading to membrane depolarization.

-

The depolarization causes an influx of the DiBAC₄(3) dye and a corresponding increase in fluorescence, providing a clear signal for channel inhibition.

This principle allows for high-throughput screening of compound libraries to identify modulators of ion channel activity.

References

- 1. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - TW [thermofisher.com]

- 2. Fluorescence Imaging of Cell Membrane Potential: From Relative Changes to Absolute Values - PMC [pmc.ncbi.nlm.nih.gov]

- 3. interchim.fr [interchim.fr]

- 4. DiBAC4(3) [Bis-(1,3-dibutylbarbituric acid)trimethine oxonol] UltraPure Grade - 25 mg [eurogentec.com]

- 5. drmichaellevin.org [drmichaellevin.org]

Oxonol Blue as a Voltage-Sensitive Probe: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Oxonol Blue as a voltage-sensitive probe, tailored for professionals in research and drug development. This document elucidates the core principles of this compound's mechanism, offers detailed experimental protocols, and presents quantitative data to facilitate its application in monitoring membrane potential changes.

Introduction to this compound

This compound is a member of the oxonol family of dyes, which are widely utilized as slow-response, potentiometric fluorescent probes.[1] These lipophilic anions are instrumental in measuring changes in the electrical potential across cellular membranes. Their mechanism relies on a voltage-dependent partitioning between the extracellular medium and the intracellular environment. In response to membrane depolarization, these anionic dyes enter the cell, bind to intracellular components, and exhibit an increase in fluorescence intensity. Conversely, membrane hyperpolarization leads to their exclusion from the cell and a subsequent decrease in fluorescence. This characteristic makes them valuable tools for studying cellular electrophysiology in various contexts, including neuroscience, cardiology, and drug screening.

Mechanism of Action

The functionality of this compound as a voltage-sensitive probe is predicated on its "on-off" mechanism, which is governed by the principles of Nernstian equilibrium.[2] As an anionic dye, its distribution across the plasma membrane is directly influenced by the transmembrane potential.

-

In Polarized Cells (Negative Intracellular Potential): The negatively charged interior of a resting cell repels the anionic this compound molecules, leading to a higher concentration of the dye in the extracellular medium and consequently, low intracellular fluorescence.

-

In Depolarized Cells (Less Negative or Positive Intracellular Potential): A reduction in the negative transmembrane potential (depolarization) diminishes the electrostatic barrier, allowing the lipophilic this compound to partition into the cell membrane and subsequently enter the cytoplasm. Upon binding to intracellular proteins and lipids, the dye's fluorescence quantum yield increases significantly, resulting in a detectable increase in fluorescence intensity.[3]

This slow-response mechanism, while not suitable for tracking single, rapid action potentials, is highly effective for monitoring bulk changes in membrane potential over seconds to minutes in cell populations.

Quantitative Data

For clarity and comparative purposes, the following table summarizes the key quantitative properties of a representative bis-barbituric acid oxonol dye, DiBAC4(3), which is structurally and functionally analogous to this compound.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~490 nm | [3] |

| Emission Maximum (λem) | ~516 nm | |

| Voltage Sensitivity | ~1% change in fluorescence per mV | |

| Response Time | Seconds to minutes | |

| Common Working Concentration | 1-10 µM |

Experimental Protocols

Preparation of this compound Stock Solution

-

Reconstitution: Prepare a stock solution of this compound (e.g., 1-10 mM) in anhydrous dimethyl sulfoxide (DMSO).

-

Storage: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles. Store at -20°C, protected from light and moisture.

Staining Cultured Cells for Fluorescence Microscopy

This protocol provides a general guideline for staining adherent cells. Optimization may be required for specific cell types and experimental conditions.

-

Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and culture until they reach the desired confluency.

-

Preparation of Staining Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution in a physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or a similar buffer) to the final working concentration (typically 1-10 µM).

-

Cell Washing: Gently wash the cells twice with the physiological buffer to remove any residual culture medium.

-

Dye Loading: Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

-

Imaging: After incubation, the cells can be imaged directly in the staining solution using a fluorescence microscope equipped with appropriate filters for the dye's excitation and emission spectra (e.g., a standard FITC filter set).

Application Example: Monitoring GABAA Receptor Activation

A common application for this compound is to monitor changes in membrane potential following the activation of ligand-gated ion channels. The activation of the GABAA receptor, a chloride channel, provides a clear example.

In mature neurons, the intracellular chloride concentration is low, resulting in a Nernst potential for chloride that is more negative than the resting membrane potential. The binding of the neurotransmitter GABA (gamma-aminobutyric acid) to the GABAA receptor opens the channel, leading to an influx of chloride ions. This influx of negative charge hyperpolarizes the neuronal membrane, making it less likely to fire an action potential. This hyperpolarization can be detected by a decrease in the fluorescence of pre-loaded this compound.

Data Analysis and Interpretation

The primary data obtained from experiments using this compound is the change in fluorescence intensity over time. This can be quantified by measuring the average fluorescence intensity within regions of interest (e.g., individual cells or cell populations) in a time-lapse image series. The change in fluorescence is typically expressed as a ratio (F/F0), where F is the fluorescence at a given time point and F0 is the baseline fluorescence before stimulation. An increase in this ratio corresponds to membrane depolarization, while a decrease indicates hyperpolarization.

It is important to note that Oxonol dyes can exhibit pharmacological effects on certain ion channels, and their response can be influenced by binding to intracellular components. Therefore, appropriate controls are essential for accurate data interpretation.

Conclusion

This compound and its analogs are powerful tools for monitoring changes in membrane potential in a variety of cell types. Their slow-response mechanism is well-suited for high-throughput screening and for studying sustained changes in cellular electrophysiology. By understanding the principles of their mechanism of action and following standardized experimental protocols, researchers can effectively employ these probes to gain valuable insights into cellular signaling and drug action.

References

The Theoretical Basis of Oxonol Dyes in Electrophysiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxonol dyes are a class of lipophilic, anionic polymethine dyes that serve as powerful tools in electrophysiology for measuring changes in plasma membrane potential.[1] Unlike fast-response potentiometric dyes that sense voltage changes through electrochromic mechanisms, oxonol dyes are classified as slow-response probes.[2] Their mechanism of action relies on their potential-dependent distribution across the cell membrane.[3] In depolarized cells, the relatively positive intracellular environment drives the negatively charged oxonol dyes to enter and accumulate, where they bind to intracellular proteins and membranes.[4][5] This binding event leads to a significant enhancement in their fluorescence intensity and a red spectral shift. Conversely, hyperpolarization of the plasma membrane results in the exclusion of the anionic dye and a corresponding decrease in fluorescence. This robust and sensitive response makes oxonol dyes particularly well-suited for high-throughput screening assays in drug discovery and for studying the effects of various stimuli on non-excitable cells. This guide provides an in-depth overview of the theoretical underpinnings of oxonol dye usage, quantitative data on common oxonol dyes, detailed experimental protocols, and visual representations of their mechanism and application.

Core Principles of Oxonol Dye Function

The fundamental principle behind the use of oxonol dyes as potentiometric probes is their Nernstian distribution across the plasma membrane. The plasma membrane of a typical mammalian cell maintains a resting membrane potential of approximately -70 mV (negative inside), primarily due to the concentration gradients of ions like K+, Na+, and Cl-.

Anionic oxonol dyes, being negatively charged, are largely excluded from the negatively charged interior of a polarized cell. However, when the cell depolarizes (i.e., the intracellular potential becomes less negative or even positive), the electrochemical gradient for the anionic dye is altered, favoring its influx into the cytoplasm. Once inside the cell, these lipophilic dyes readily bind to intracellular proteins and lipid membranes. This binding event is crucial as it restricts the dye's movement and leads to a significant increase in its quantum yield, resulting in enhanced fluorescence.

The magnitude of the fluorescence change is directly proportional to the extent of membrane depolarization. For instance, DiBAC₄(3) typically exhibits a fluorescence change of about 1% per millivolt (mV) change in membrane potential. This slow-response mechanism, while not suitable for tracking single action potentials in excitable cells, is ideal for measuring sustained changes in membrane potential in large cell populations, making it a valuable tool for drug screening and toxicology studies.

Quantitative Data of Common Oxonol Dyes

For ease of comparison, the quantitative properties of several commonly used oxonol dyes are summarized in the tables below.

| Dye Name | Abbreviation | Excitation Max (nm) | Emission Max (nm) | Reported Sensitivity | Key Characteristics |

| bis-(1,3-Dibutylbarbituric acid)trimethine Oxonol | DiBAC₄(3) | ~490 | ~516 | ~1% fluorescence change per mV | Most commonly used "bis-oxonol"; excluded from mitochondria. |

| bis-(1,3-Diethylthiobarbituric acid)trimethine Oxonol | DiSBAC₂(3) | ~530 | - | Used as a FRET acceptor with CC2-DMPE as the donor. | Part of a FRET-based system with high voltage sensitivity. |

| bis-(1,3-Dibutylbarbituric acid)pentamethine Oxonol | DiBAC₄(5) | ~590 | - | - | Spectrally distinct from DiBAC₄(3) for multiplexing. |

| bis(3-phenyl-5-oxoisoxazol-4-yl)pentamethineoxonol | Oxonol V | - | - | Absorbance changes used to monitor membrane potential. | Responds slower than Oxonol VI. |

| bis(3-propyl-5-oxoisoxazol-4-yl)pentamethine oxonol | Oxonol VI | - | - | Exhibits large spectral shifts. | Responds more rapidly to potential changes than Oxonol V. |

Experimental Protocols

General Protocol for Membrane Potential Measurement using DiBAC₄(3) in a 96-Well Plate Reader

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials:

-

Cells of interest cultured in a 96-well black, clear-bottom plate

-

DiBAC₄(3) stock solution (e.g., 1 mM in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Compounds for inducing depolarization (e.g., high potassium buffer) and hyperpolarization (e.g., potassium channel opener)

-

Fluorescence plate reader with appropriate filter sets (e.g., 485 nm excitation, 520 nm emission)

Procedure:

-

Cell Plating: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

-

Dye Loading:

-

Prepare a loading buffer by diluting the DiBAC₄(3) stock solution in HBSS to a final concentration of 1-10 µM. The optimal concentration should be determined empirically to maximize the signal-to-noise ratio while minimizing toxicity.

-

Remove the cell culture medium from the wells.

-

Wash the cells once with HBSS.

-

Add 100 µL of the DiBAC₄(3) loading buffer to each well.

-

Incubate the plate at room temperature or 37°C for 15-30 minutes, protected from light.

-

-

Baseline Fluorescence Reading: After incubation, measure the baseline fluorescence of each well using the plate reader.

-

Compound Addition:

-

Add your test compounds, positive controls (e.g., high potassium buffer for depolarization), and negative controls (vehicle) to the respective wells.

-

The volume of the added compound should be small (e.g., 10 µL) to minimize dilution effects.

-

-

Kinetic or Endpoint Reading:

-

Kinetic Reading: Immediately after compound addition, start a kinetic read of the fluorescence intensity over a desired period (e.g., every minute for 30 minutes).

-

Endpoint Reading: Alternatively, incubate the plate for a specific time after compound addition (e.g., 15-30 minutes) and then take a final fluorescence reading.

-

-

Data Analysis:

-

Subtract the background fluorescence (from wells without cells) from all readings.

-

Normalize the fluorescence values to the baseline reading for each well (F/F₀).

-

A significant increase in fluorescence indicates depolarization, while a decrease suggests hyperpolarization.

-

Protocol for Fluorescence Microscopy Imaging of Membrane Potential Changes

Materials:

-

Cells cultured on glass-bottom dishes or coverslips

-

DiBAC₄(3) stock solution (1 mM in DMSO)

-

Physiological buffer (e.g., HBSS)

-

Fluorescence microscope equipped with a suitable filter set (e.g., FITC or GFP filter cube) and a camera

-

Perfusion system (optional, for real-time compound addition)

Procedure:

-

Cell Preparation: Grow cells to the desired confluency on the imaging substrate.

-

Dye Loading:

-

Prepare a 1-5 µM DiBAC₄(3) solution in the physiological buffer.

-

Replace the culture medium with the dye-containing buffer.

-

Incubate for 15-30 minutes at room temperature or 37°C, protected from light.

-

-

Imaging:

-

Mount the dish or coverslip on the microscope stage.

-

Acquire a baseline fluorescence image.

-

Add the stimulus (e.g., test compound, high potassium buffer) to the cells. This can be done manually by pipetting or through a perfusion system for more precise temporal control.

-

Acquire a time-lapse series of images to monitor the change in fluorescence intensity over time.

-

-

Image Analysis:

-

Define regions of interest (ROIs) over individual cells or groups of cells.

-

Measure the average fluorescence intensity within the ROIs for each time point.

-

Plot the change in fluorescence intensity over time to visualize the cellular response.

-

Visualizations

Signaling Pathway: Ion Channel Modulation and Membrane Potential

The following diagram illustrates a simplified signaling pathway where the activity of an ion channel is modulated, leading to changes in membrane potential that can be detected by oxonol dyes.

Caption: Modulation of ion channel activity leads to changes in membrane potential, detected by oxonol dyes.

Experimental Workflow: Measuring Membrane Potential Changes

This diagram outlines the typical experimental workflow for using oxonol dyes to measure changes in membrane potential in a cell-based assay.

Caption: A typical workflow for a cell-based oxonol dye assay to measure membrane potential changes.

Logical Relationship: Mechanism of Oxonol Dye Action

This diagram illustrates the logical sequence of events that constitute the mechanism of action of slow-response oxonol dyes.

Caption: The mechanism of action for slow-response oxonol dyes in response to cell depolarization.

Conclusion

Oxonol dyes are indispensable tools in modern electrophysiology, particularly for applications in drug discovery and cell signaling research. Their slow-response mechanism, based on potential-driven partitioning into the cytoplasm and subsequent fluorescence enhancement upon binding to intracellular components, provides a robust and sensitive method for detecting sustained changes in plasma membrane potential. By understanding the theoretical basis of their function and employing optimized experimental protocols, researchers can effectively leverage these probes to gain valuable insights into a wide range of biological processes. The quantitative data and standardized protocols presented in this guide serve as a valuable resource for both novice and experienced users of oxonol dyes.

References

- 1. researchgate.net [researchgate.net]

- 2. Voltage-sensitive dye - Wikipedia [en.wikipedia.org]

- 3. Introduction to Potentiometric Probes—Section 22.1 | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. Membrane Potential Indicators | Thermo Fisher Scientific - TW [thermofisher.com]

Methodological & Application

Application Notes and Protocols for Oxonol Blue in Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxonol Blue and its analogs, such as Oxonol V, Oxonol VI, and the bis-(1,3-dibutylbarbituric acid) trimethine oxonol (DiBAC4(3)), are anionic, lipophilic fluorescent dyes used to measure plasma membrane potential in eukaryotic cells. These "slow-response" potentiometric probes are valuable tools in drug discovery and cell biology research for assessing cellular responses that involve changes in membrane potential.[1] Anionic oxonol dyes are largely excluded from mitochondria, making them particularly suitable for measuring plasma membrane potential.[2]

The fundamental principle behind their use is their voltage-sensitive distribution across the plasma membrane. In resting, polarized cells with a negative intracellular environment, the negatively charged this compound is largely excluded. However, upon membrane depolarization (the cell interior becoming more positive), the dye enters the cell and binds to intracellular proteins and membranes. This binding leads to a significant enhancement in fluorescence.[1][2] Conversely, hyperpolarization (the cell interior becoming more negative) results in a decrease in fluorescence.[2] This change in fluorescence intensity, readily quantifiable by flow cytometry, serves as a robust indicator of changes in membrane potential.

Key Applications in Research and Drug Development

-

High-Throughput Screening (HTS): The compatibility of this compound with flow cytometry makes it suitable for HTS campaigns to identify compounds that modulate ion channel activity.

-

Ion Channel Research: Investigating the activity of various ion channels (e.g., K+, Na+, Ca2+) and their modulation by pharmacological agents.

-

Apoptosis Studies: Early stages of apoptosis are often associated with changes in membrane potential.

-

Toxicology and Safety Pharmacology: Assessing the effects of drug candidates on cellular membrane integrity and ion homeostasis.

Data Presentation

Spectral Properties of Common Oxonol Dyes

| Dye Name | Excitation Max (nm) | Emission Max (nm) | Notes |

| DiBAC4(3) | ~490 | ~505-520 | Commonly used with blue lasers (488 nm). |

| Oxonol VI | ~614 | ~646 | Suitable for red laser excitation. |

| CMOX | ~583 | ~611 | A red fluorescent oxonol dye. |

Example Flow Cytometry Data

This table illustrates typical results from an experiment measuring membrane potential changes in response to a test compound, using a positive control for depolarization.

| Sample | Treatment | Mean Fluorescence Intensity (MFI) | Fold Change vs. Vehicle | Interpretation |

| 1 | Vehicle Control (0.1% DMSO) | 1500 | 1.0 | Baseline membrane potential |

| 2 | Positive Control (e.g., 1 µM Valinomycin in high K+ buffer) | 7500 | 5.0 | Strong Depolarization |

| 3 | Test Compound (10 µM) | 4500 | 3.0 | Moderate Depolarization |

| 4 | Untreated Cells | 1450 | - | Negative Control |

Note: MFI values are hypothetical and will vary depending on the cell type, instrument settings, and specific dye used. The potential-dependent fluorescence change for DiBAC4(3) is typically around 1% per mV.

Signaling and Measurement Pathway

The following diagram illustrates the mechanism of action for this compound in response to ion channel activation and subsequent membrane depolarization.

References

Application Notes and Protocols for DiBAC4(3) Staining in Live-Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

DiBAC4(3) [Bis-(1,3-Dibutylbarbituric acid)trimethine oxonol] is a slow-response, lipophilic, anionic fluorescent dye used to measure relative changes in cell membrane potential in live cells. As a member of the oxonol family of dyes, its fluorescence is highly dependent on the transmembrane potential. In resting cells, which typically have a negative membrane potential, the negatively charged DiBAC4(3) is largely excluded from the cell interior. Upon depolarization, the cell interior becomes less negative, allowing the anionic dye to enter the cell. Inside the cell, DiBAC4(3) binds to intracellular proteins and membranes, leading to a significant enhancement in its fluorescence. Conversely, hyperpolarization leads to the expulsion of the dye and a decrease in fluorescence. This property makes DiBAC4(3) a valuable tool for studying cellular electrophysiology, particularly in non-excitable cells, and for high-throughput screening of ion channel modulators in drug discovery.[1][2][3]

The response of DiBAC4(3) is slower than that of styryl dyes like di-4-ANEPPS, but it offers a more substantial fluorescence signal change, typically around 1% per millivolt (mV) change in membrane potential.[4][5] Its applications are diverse, ranging from monitoring ion channel activity and screening for pharmacological agents to assessing cell viability and studying apoptosis.

Mechanism of Action

The functionality of DiBAC4(3) as a membrane potential indicator is based on its net negative charge and lipophilic nature. The distribution of the dye across the plasma membrane follows the Nernst equation, where it partitions between the extracellular medium and the cytoplasm based on the electrical gradient.

-

Polarized State (Negative Intracellular Potential): In a healthy, resting cell with a negative internal charge, the anionic DiBAC4(3) is electrostatically repelled from the cell interior, resulting in low intracellular concentration and minimal fluorescence.

-

Depolarized State (Less Negative Intracellular Potential): When the cell membrane depolarizes, the potential difference across the membrane decreases. This reduction in the negative intracellular charge allows the negatively charged DiBAC4(3) to move into the cell down its concentration gradient. Once inside, the dye binds to hydrophobic intracellular components, such as proteins and lipid membranes, which causes a significant increase in its fluorescence quantum yield.

This mechanism makes DiBAC4(3) a ratiometric indicator of membrane potential, where an increase in fluorescence intensity directly correlates with membrane depolarization.

Data Presentation

DiBAC4(3) Properties and Spectral Characteristics

| Property | Value |

| Molecular Weight | 516.63 g/mol |

| Excitation Maximum (λex) | ~490-493 nm |

| Emission Maximum (λem) | ~505-517 nm |

| Solubility | Soluble in DMSO and DMF |

| Fluorescence Change | Approximately 1% per mV |

| Response Time | Slow (seconds to minutes) |

Data sourced from multiple references.

Recommended Staining Conditions for Various Cell Types

| Cell Type/Organism | DiBAC4(3) Concentration | Incubation Time | Reference(s) |

| HEK293 Cells | 100 nM | 20 minutes | |

| CHO Cells | Not explicitly stated, but used for imaging | Not explicitly stated | |

| PC-3 Cells | 5 µM | 30 minutes | |

| Jurkat Cells | 150 ng/mL (~0.29 µM) | 30 minutes | |

| Cultured Mammalian Cells (General) | 47.5 µM | At least 30 minutes | |

| Whole Organisms (e.g., Xenopus embryos) | 0.95 µM - 1.9 µM | At least 20-30 minutes | |

| Bacillus subtilis | 10 µM | Continuous during imaging | |

| Planarians | ~0.1 ng/µL (~0.19 µM) | At least 30 minutes |

Note: The optimal concentration and incubation time can vary depending on the specific cell line, cell density, and experimental conditions. It is highly recommended to perform a titration experiment to determine the optimal parameters for your specific assay. High concentrations of DiBAC4(3) may be toxic to cells.

Experimental Protocols

Preparation of Stock and Working Solutions

a. DiBAC4(3) Stock Solution (e.g., 1-10 mM):

-

DiBAC4(3) is typically supplied as a solid. To prepare a stock solution, dissolve the powder in high-quality, anhydrous dimethyl sulfoxide (DMSO). For example, to make a 1.9 mM stock solution, dissolve 1 mg of DiBAC4(3) in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C, protected from light. The stock solution is generally stable for several months when stored properly.

b. DiBAC4(3) Working Solution:

-

On the day of the experiment, thaw an aliquot of the stock solution at room temperature.

-

Dilute the stock solution to the desired final concentration in a suitable buffer or cell culture medium. A common buffer is Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

The working solution should be prepared fresh and used immediately. Protect the working solution from light.

Staining Protocol for Adherent Cells

-

Plate adherent cells in a suitable format for imaging (e.g., 96-well black-walled, clear-bottom plates, or glass-bottom dishes) and culture overnight to allow for attachment.

-

On the day of the experiment, remove the culture medium.

-

Gently wash the cells once with pre-warmed HBSS or a buffer of your choice.

-

Add the DiBAC4(3) working solution to the cells.

-

Incubate the cells at 37°C for 15-60 minutes, protected from light. The optimal incubation time should be determined empirically for each cell type.

-

For many applications, imaging can be performed without washing the cells. Leaving the dye in the solution during imaging helps to maintain a stable fluorescence signal.

Staining Protocol for Suspension Cells

-

Harvest suspension cells by centrifugation (e.g., 125 x g for 5 minutes).

-

Resuspend the cell pellet in the DiBAC4(3) working solution at the desired cell density.

-

Incubate the cells at 37°C for 15-60 minutes, protected from light.

-

After incubation, the cells can be directly analyzed by flow cytometry or transferred to a suitable plate for fluorescence microscopy. Washing is generally not required.

Live-Cell Imaging and Data Acquisition

-

Mount the stained cells on a fluorescence microscope equipped with appropriate filters for DiBAC4(3) (Excitation: ~490 nm, Emission: ~510 nm; a standard FITC/GFP filter set is often suitable).

-

Use bright-field microscopy to locate and focus on the cells.

-

Minimize the exposure of the cells to the excitation light to reduce phototoxicity and photobleaching.

-

Acquire baseline fluorescence images before adding any experimental compounds.

-

Add the experimental compound (e.g., ion channel modulator, drug candidate) and acquire images at regular intervals to monitor the change in fluorescence intensity over time.

-

It is crucial to maintain consistent imaging parameters (e.g., exposure time, gain) throughout the experiment for accurate quantitative analysis.

Data Analysis and Interpretation

-

Image Correction: For microscopy-based assays, it is recommended to perform background subtraction to correct for uneven illumination and camera noise. This can be done by acquiring a "dark-field" image (shutter closed) and a "flat-field" image (out-of-focus image of the dye solution without cells) and using these for correction.

-

Quantification: Use image analysis software to measure the mean fluorescence intensity of individual cells or regions of interest (ROIs) over time.

-

Normalization: Normalize the fluorescence intensity data to the baseline fluorescence (before treatment) to calculate the relative change in fluorescence (ΔF/F₀).

-

Interpretation:

-

An increase in DiBAC4(3) fluorescence intensity indicates depolarization of the cell membrane.

-

A decrease in DiBAC4(3) fluorescence intensity indicates hyperpolarization of the cell membrane.

-

Calibration of Fluorescence Signal (Optional)

To obtain a semi-quantitative measure of membrane potential, a calibration can be performed using ionophores like valinomycin (a potassium ionophore) and gramicidin (a channel-forming peptide) in buffers with varying potassium concentrations.

-

Prepare a series of calibration buffers with known potassium concentrations.

-

Stain the cells with DiBAC4(3) as described above.

-

Add valinomycin to the cells in each calibration buffer. Valinomycin will clamp the membrane potential to the potassium equilibrium potential (E_K), which can be calculated using the Nernst equation.

-

Measure the fluorescence intensity at each potassium concentration.

-

Plot the fluorescence intensity against the calculated membrane potential to generate a calibration curve. This curve can then be used to estimate the membrane potential in experimental conditions.

Mandatory Visualizations

Experimental Workflow for DiBAC4(3) Staining

Caption: Experimental workflow for DiBAC4(3) live-cell staining and imaging.

Signaling Pathway: Potassium Channel Modulation and Membrane Potential

References

- 1. drmichaellevin.org [drmichaellevin.org]

- 2. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Item - Calibration of voltage sensitive dye DIBAC4(3) in MIO-M1 cells. - Public Library of Science - Figshare [plos.figshare.com]

- 4. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. interchim.fr [interchim.fr]

Application Notes and Protocols for Measuring Mitochondrial Membrane Potential Using Oxonol VI

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial membrane potential (ΔΨm) is a critical parameter of mitochondrial function and overall cellular health. It is an electrochemical gradient across the inner mitochondrial membrane established by the electron transport chain, which is essential for ATP synthesis. A decrease in ΔΨm is an early indicator of mitochondrial dysfunction and can precede apoptosis. Oxonol VI is a slow-response, anionic fluorescent dye used to measure changes in membrane potential. This document provides detailed application notes and protocols for the use of Oxonol VI in assessing mitochondrial membrane potential in various experimental systems.

Principle of Oxonol VI-Based Measurement

Oxonol VI is a lipophilic anion that can partition between the aqueous phase and biological membranes. In a system with a positive-inside membrane potential, such as the mitochondrial matrix relative to the cytoplasm, the negatively charged Oxonol VI dye will accumulate inside the mitochondria. This accumulation leads to a significant increase in fluorescence intensity. Conversely, a dissipation of the mitochondrial membrane potential (depolarization) results in the exclusion of the dye from the mitochondria and a decrease in fluorescence. The change in fluorescence intensity is proportional to the change in membrane potential.[1][2]

The relationship between Oxonol VI fluorescence and membrane potential can be calibrated by inducing a known potassium (K+) diffusion potential in the presence of the K+ ionophore, valinomycin.[1][2]

Product Information

| Parameter | Value | Reference |

| Dye Type | Anionic, slow-response potentiometric probe | [3] |

| Excitation Wavelength | ~614 nm | |

| Emission Wavelength | ~646 nm | |

| Stock Solution | 3.16 mM in ethanol | |

| Storage | Stock solution at -20°C or -80°C, protected from light |

Experimental Protocols

Preparation of Reagents

Oxonol VI Stock Solution (3.16 mM):

-

Prepare by dissolving the appropriate amount of Oxonol VI in high-quality ethanol.

-

Store at -20°C for up to 1 month or at -80°C for up to 6 months, protected from light.

Oxonol VI Working Solution:

-

Dilute the 3.16 mM stock solution in a mixture of ethanol and water (1:5 v/v) or an appropriate experimental buffer to an intermediate concentration.

-

Further dilute to a final working concentration, typically in the range of 10-500 nM, in the experimental buffer. The optimal concentration should be determined empirically for each experimental system.

Experimental Buffer:

-

The choice of buffer will depend on the experimental system (e.g., isolated mitochondria, cultured cells). A common buffer for isolated mitochondria is a respiration buffer containing substrates for the electron transport chain. For cultured cells, a physiological salt solution like Hanks' Balanced Salt Solution (HBSS) or a similar buffer is appropriate.

Protocol for Isolated Mitochondria

This protocol is adapted for fluorescence measurements using a fluorometer or a microplate reader.

Materials:

-

Isolated mitochondria

-

Respiration buffer (e.g., 125 mM KCl, 10 mM Tris-HCl, 2 mM K2HPO4, 5 mM MgCl2, pH 7.2)

-

Respiratory substrates (e.g., 5 mM pyruvate, 5 mM malate)

-

Oxonol VI working solution

-

ADP

-

Mitochondrial membrane potential modulators (e.g., FCCP, oligomycin, valinomycin)

Procedure:

-

Set the fluorometer or microplate reader to the appropriate excitation (~614 nm) and emission (~646 nm) wavelengths.

-

Add the respiration buffer to the cuvette or microplate well and allow it to equilibrate to the desired temperature (e.g., 37°C).

-

Add the Oxonol VI working solution to the buffer to achieve the desired final concentration (e.g., 100 nM).

-

Record the baseline fluorescence.

-

Add the isolated mitochondria (typically 0.1-1 mg/mL protein concentration) to the cuvette or well and mix gently.

-

Monitor the fluorescence until a stable signal is achieved.

-

Add respiratory substrates to energize the mitochondria and observe the increase in fluorescence, indicating the establishment of a membrane potential.

-

To study the effect of ATP synthesis, add a small amount of ADP and monitor the transient depolarization (decrease in fluorescence).

-

To test the effect of inhibitors, add compounds like FCCP (an uncoupler that dissipates the proton gradient) or oligomycin (an ATP synthase inhibitor that can hyperpolarize the membrane) and record the fluorescence changes.

Protocol for Cultured Cells (Adherent or Suspension)

This protocol can be adapted for fluorescence microscopy, flow cytometry, or microplate-based assays.

Materials:

-

Cultured cells

-

Physiological buffer (e.g., HBSS or phenol red-free cell culture medium)

-

Oxonol VI working solution

-

Mitochondrial membrane potential modulators

Procedure for Microplate Reader:

-

Seed adherent cells in a black, clear-bottom 96-well plate and allow them to attach overnight. For suspension cells, they can be seeded directly before the assay.

-

Wash the cells with the physiological buffer.

-

Add the Oxonol VI working solution in the physiological buffer to the cells.

-

Incubate for 15-30 minutes at 37°C, protected from light.

-

Measure the baseline fluorescence using a microplate reader with the appropriate filter set.

-

Add the test compounds or mitochondrial modulators and monitor the kinetic changes in fluorescence.

Procedure for Flow Cytometry:

-

Harvest the cells and resuspend them in the physiological buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Add the Oxonol VI working solution and incubate for 15-30 minutes at 37°C, protected from light.

-

Analyze the cells on a flow cytometer equipped with a laser and emission filter suitable for Oxonol VI (e.g., excitation with a yellow-green laser and detection in a red channel).

-

Record the fluorescence intensity of the cell population.

-

For kinetic studies, baseline fluorescence can be recorded, followed by the addition of a modulator and continued acquisition.

Data Analysis and Interpretation

The change in Oxonol VI fluorescence provides a qualitative measure of mitochondrial membrane potential. For quantitative analysis, a calibration curve can be generated.

Calibration with Valinomycin and Potassium Gradient:

-

Prepare a series of buffers with varying concentrations of KCl.

-

Incubate the cells or isolated mitochondria in a low K+ buffer.

-

Add valinomycin, which will create a K+ diffusion potential across the membrane that can be calculated using the Nernst equation: ΔΨ (mV) = -61.5 * log10([K+]in/[K+]out).

-

Measure the corresponding fluorescence intensity for each K+ concentration.

-

Plot the fluorescence intensity against the calculated membrane potential to generate a calibration curve.

Quantitative Data Summary

The following table summarizes expected qualitative changes in Oxonol VI fluorescence in response to common mitochondrial modulators.

| Compound | Mechanism of Action | Expected Change in ΔΨm | Expected Change in Oxonol VI Fluorescence |

| FCCP | Protonophore, uncoupler of oxidative phosphorylation | Depolarization | Decrease |

| Oligomycin | ATP synthase inhibitor | Hyperpolarization (initially) | Increase (initially) |

| Rotenone | Complex I inhibitor | Depolarization | Decrease |

| Antimycin A | Complex III inhibitor | Depolarization | Decrease |

| Valinomycin | K+ ionophore (in the presence of a K+ gradient) | Depolarization or Hyperpolarization | Decrease or Increase |

Visualizations

Caption: Experimental workflow for measuring mitochondrial membrane potential using Oxonol VI.

Caption: Key factors influencing the mitochondrial membrane potential (ΔΨm).

References

- 1. Oxonol VI as an optical indicator for membrane potentials in lipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Use of oxonol V as a probe of membrane potential in proteoliposomes containing cytochrome oxidase in the submitochondrial orientation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - HK [thermofisher.com]

Application Notes and Protocols for Oxonol Dye Loading in Neurons

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing oxonol dyes to measure membrane potential changes in neuronal preparations. Oxonol dyes, such as DiBAC4(3) and RH-series dyes, are lipophilic anions that partition into the cell membrane in a voltage-dependent manner. Depolarization of the neuron leads to an influx of the negatively charged dye, resulting in an increase in fluorescence, while hyperpolarization causes dye efflux and a decrease in fluorescence.[1][2] This property makes them valuable tools for monitoring neuronal activity and for high-throughput screening in drug discovery.

Key Considerations for Optimal Staining

Successful application of oxonol dyes requires careful optimization of several parameters to achieve a robust signal-to-noise ratio while minimizing phototoxicity and pharmacological effects.[3] Key factors to consider include:

-

Dye Selection: The choice of oxonol dye depends on the specific application. "Slow-response" dyes like DiBAC4(3) are suitable for measuring changes in resting membrane potential, while "fast-response" dyes are better for detecting transient events like action potentials.[1][4]

-

Concentration: The optimal dye concentration is critical. Insufficient concentration will result in a low signal, while excessive concentration can lead to self-quenching of the fluorescence and potential cytotoxicity.

-